8-Methyl-2,8-diazaspiro[4.5]decane
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Overview
Description
8-Methyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2,8-diazaspiro[4.5]decane are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, and their dysregulation is associated with various inflammatory diseases .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death . The compound has shown excellent potency on TYK2/JAK1 kinases, with IC50 values indicating strong inhibitory activity .
Biochemical Pathways
The compound affects the TYK2/JAK1-regulated pathways . By inhibiting these kinases, it disrupts the signaling pathways of cytokines and growth factors, leading to downstream effects such as the regulation of gene expression and the formation of Th1, Th2, and Th17 cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of necroptosis and the regulation of gene expression . It also affects the formation of Th1, Th2, and Th17 cells . These effects contribute to its anti-inflammatory efficacy, as demonstrated in acute ulcerative colitis models .
Action Environment
The action, efficacy, and stability of 8-Methyl-2,8-diazaspiro[45]decane can be influenced by various environmental factorsFor instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
The synthesis of 8-Methyl-2,8-diazaspiro[4.5]decane involves several steps. One common method includes the catalytic hydrogenation of a precursor compound, followed by oxidation and a Bucherer–Bergs reaction . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and purity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve cost-effective and scalable synthesis.
Chemical Reactions Analysis
8-Methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
8-Methyl-2,8-diazaspiro[4.5]decane has several scientific research applications. In medicinal chemistry, it is explored for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1) . This makes it a candidate for developing treatments for inflammatory diseases and other conditions involving necroptosis. In organic synthesis, it serves as a building block for creating more complex molecules. Its unique structure also makes it valuable in studying spiro compounds and their properties.
Comparison with Similar Compounds
8-Methyl-2,8-diazaspiro[4.5]decane can be compared with other spiro compounds, such as 2,8-diazaspiro[4.5]decan-1-one . While both compounds share a similar spiro structure, this compound is unique due to its methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Other similar compounds include 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which also exhibits kinase inhibitory activity .
Properties
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKIPPQVXRBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-98-1 |
Source
|
Record name | 8-methyl-2,8-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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